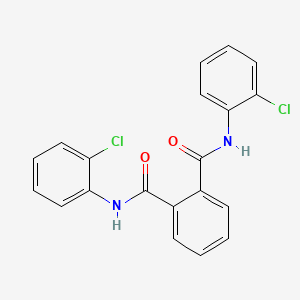
N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N1,N2-bis(2-clorofenil)benceno-1,2-dicarboxamida es un compuesto orgánico caracterizado por la presencia de dos grupos clorofenilo unidos a un anillo de benceno a través de enlaces amida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la N1,N2-bis(2-clorofenil)benceno-1,2-dicarboxamida generalmente implica la reacción del ácido benceno-1,2-dicarboxílico con 2-cloroanilina en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como cloruro de tionilo o oxicloruro de fósforo para facilitar la formación de los enlaces amida. La mezcla de reacción se calienta a reflujo y el producto se purifica mediante recristalización o cromatografía.
Métodos de producción industrial
En un entorno industrial, la producción de N1,N2-bis(2-clorofenil)benceno-1,2-dicarboxamida puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y técnicas de purificación avanzadas garantiza la calidad constante del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
La N1,N2-bis(2-clorofenil)benceno-1,2-dicarboxamida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los grupos clorofenilo pueden participar en reacciones de sustitución nucleofílica, donde los átomos de cloro son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidróxido de sodio u otros nucleófilos en solventes polares.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
La N1,N2-bis(2-clorofenil)benceno-1,2-dicarboxamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como reactivo en síntesis orgánica para la preparación de moléculas complejas.
Biología: Estudiado por sus posibles interacciones con macromoléculas biológicas como proteínas y ácidos nucleicos.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados e intermediarios químicos.
Mecanismo De Acción
El mecanismo de acción de la N1,N2-bis(2-clorofenil)benceno-1,2-dicarboxamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a proteínas o enzimas, alterando su actividad y desencadenando varias vías bioquímicas. Los objetivos moleculares y las vías exactas aún se están investigando, pero se cree que el compuesto puede modular los procesos celulares a través de sus interacciones de unión.
Comparación Con Compuestos Similares
Compuestos similares
N1,N2-bis(4-clorofenil)benceno-1,2-dicarboxamida: Estructura similar pero con átomos de cloro en diferentes posiciones.
N1,N2-bis(2-fluorofenil)benceno-1,2-dicarboxamida: Átomos de flúor en lugar de cloro.
N1,N2-bis(2-bromofenil)benceno-1,2-dicarboxamida: Átomos de bromo en lugar de cloro.
Singularidad
La N1,N2-bis(2-clorofenil)benceno-1,2-dicarboxamida es única debido al posicionamiento específico de los átomos de cloro, lo que puede influir en su reactividad e interacciones con otras moléculas. Esta estructura única puede conferir propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C20H14Cl2N2O2 |
|---|---|
Peso molecular |
385.2 g/mol |
Nombre IUPAC |
1-N,2-N-bis(2-chlorophenyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-9-3-5-11-17(15)23-19(25)13-7-1-2-8-14(13)20(26)24-18-12-6-4-10-16(18)22/h1-12H,(H,23,25)(H,24,26) |
Clave InChI |
HPYLAMYCKNPMSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















